2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 494830-45-4
VCID: VC21478239
InChI: InChI=1S/C22H28N2O5S/c1-22(2,3)17-4-8-19(9-5-17)29-16-21(25)23-18-6-10-20(11-7-18)30(26,27)24-12-14-28-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25)
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5g/mol

2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

CAS No.: 494830-45-4

Cat. No.: VC21478239

Molecular Formula: C22H28N2O5S

Molecular Weight: 432.5g/mol

* For research use only. Not for human or veterinary use.

2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide - 494830-45-4

Specification

CAS No. 494830-45-4
Molecular Formula C22H28N2O5S
Molecular Weight 432.5g/mol
IUPAC Name 2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C22H28N2O5S/c1-22(2,3)17-4-8-19(9-5-17)29-16-21(25)23-18-6-10-20(11-7-18)30(26,27)24-12-14-28-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25)
Standard InChI Key YPZPICNXKVWZSZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Introduction

2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a tert-butylphenoxy group and a morpholin-4-ylsulfonylphenyl moiety attached to an acetamide backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Molecular Formula and Weight:

  • Molecular Formula: C24_{24}H28_{28}N2_{2}O5_{5}S

  • Molecular Weight: Approximately 464 g/mol

Synthesis

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves a multi-step process:

  • Preparation of Intermediates: Synthesis of 4-(morpholin-4-ylsulfonyl)aniline and 2-(4-tert-butylphenoxy)acetyl chloride.

  • Coupling Reaction: Reaction of the aniline derivative with the acetyl chloride in the presence of a base to form the desired acetamide.

Biological Activities

While specific biological activities of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide are not extensively documented, compounds with similar structures have shown potential in various pharmacological applications, including antimicrobial and anticancer activities. The morpholin-4-ylsulfonyl group is known for its role in enhancing the solubility and bioavailability of drugs.

Research Findings

CompoundBiological ActivityReference
Similar Thiazole DerivativesAntimicrobial and Anticancer
Pyrimidine DerivativesAntiangiogenic and Antitumor
Thiadiazole DerivativesAnti-inflammatory

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